molecular formula C17H22BrNO4 B13394618 Boc-(R)-gamma-(3-bromobenzyl)-L-proline

Boc-(R)-gamma-(3-bromobenzyl)-L-proline

Cat. No.: B13394618
M. Wt: 384.3 g/mol
InChI Key: LJWMMVJXISECMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-gamma-(3-bromobenzyl)-L-proline is a chemical compound with the molecular formula C17H22BrNO4 and a molecular weight of 384.27 g/mol . It is a derivative of proline, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl substituent, and a gamma-positioned proline ring. This compound is primarily used in research settings, particularly in the fields of organic chemistry and biochemistry .

Chemical Reactions Analysis

Types of Reactions

Boc-®-gamma-(3-bromobenzyl)-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acid derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted proline derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Boc-®-gamma-(3-bromobenzyl)-L-proline is used in various scientific research applications, including:

    Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Biochemistry: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicinal Chemistry: As a precursor for the development of potential therapeutic agents.

    Industrial Chemistry: In the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Boc-®-gamma-(3-bromobenzyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group, allowing selective reactions at other sites. The bromobenzyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-gamma-(3-bromobenzyl)-L-proline is unique due to the gamma-positioning of the bromobenzyl group, which can influence its reactivity and interactions compared to its alpha and beta counterparts. This positioning can lead to different steric and electronic effects, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWMMVJXISECMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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